3-Chloro-7-nitroindole
Overview
Description
3-Chloro-7-nitroindole is a chemical compound with the molecular formula C8H5ClN2O2 . It has an average mass of 196.590 Da and a monoisotopic mass of 196.003952 Da . It is not considered a hazardous compound .
Synthesis Analysis
The synthesis of 3-nitroindoles, which are synthetically versatile intermediates, has been reported to be achieved through electrochemical cyclisation of nitroenamines in the presence of potassium iodide . This process begins with anodic oxidation of iodide (I−) to the iodine radical (I˙), which facilitates cyclisation of the nitroenamine to give a 3-nitroindolinyl radical. Cathodic reduction and protonation generates a 3-nitroindoline that upon oxidation forms the 3-nitroindole .Molecular Structure Analysis
The molecular structure of 3-Chloro-7-nitroindole is represented by the InChI string: InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5 (6)2-1-3-7 (8)11 (12)13/h1-4,10H . The Canonical SMILES representation is: C1=CC2=C (C (=C1) [N+] (=O) [O-])NC=C2Cl .Chemical Reactions Analysis
3-Nitroindoles, including 3-Chloro-7-nitroindole, are sufficiently electrophilic to interact with a common diene . The electrophilicity of 3-nitroindole derivatives allows the addition of different types of nucleophiles to the C2 position of the heterocycle, leading to a nitronate intermediate .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-7-nitroindole is 196.59 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass is 196.0039551 g/mol . The Topological Polar Surface Area is 61.6 Ų .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . They can bind reversibly to enzymes and mimic the structure of peptides, which can be beneficial in treating inflammation .
Anticancer Applications
Indole derivatives, including 3-chloro-7-nitro-1H-indole, have shown potential in the treatment of cancer cells . They exhibit anticarcinogenic properties and can inhibit the growth of human prostate cancer cells .
Antioxidant Properties
Indole derivatives have been found to exhibit antioxidant properties . They can act as free radical scavengers, which can be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They can inhibit the growth of various types of microbes, which makes them useful in the development of new antimicrobial drugs .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They exhibit antidiabetic properties, which can be beneficial in managing blood sugar levels .
Antimalarial Properties
Indole derivatives have shown potential in the treatment of malaria . They exhibit antimalarial properties, which can be beneficial in developing new drugs for malaria treatment .
Multicomponent Reactions
Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Future Directions
The synthesis of 3-nitroindoles, including 3-Chloro-7-nitroindole, still faces many challenges, including the lack of classical methods and low yield . Therefore, it is of great significance to develop efficient and green methods for the synthesis of 3-nitroindole . The electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .
properties
IUPAC Name |
3-chloro-7-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGYVAQMPDTWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469585 | |
Record name | 3-Chloro-7-nitroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7-nitro-1H-indole | |
CAS RN |
165669-14-7 | |
Record name | 3-Chloro-7-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165669-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-nitroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using flow reactors for reactions involving 3-chloro-7-nitroindole compared to traditional batch methods?
A1: Flow reactors offer several advantages over traditional batch methods, especially for reactions involving potentially reactive or sensitive compounds like 3-chloro-7-nitroindole:
- Enhanced Reaction Optimization: Flow reactors allow for precise control of reaction parameters like temperature, residence time, and stoichiometry, enabling rapid optimization of reaction conditions for improved yield and selectivity []. This is particularly useful when working with compounds like 3-chloro-7-nitroindole, where side reactions might be a concern.
- Safer Handling of Hazardous Reagents: Flow reactors allow for controlled handling of hazardous reagents in a confined environment, potentially improving safety when compared to batch reactions [].
- Scalability: Reactions performed in flow reactors can be easily scaled up by adjusting flow rates and reaction times, offering a more straightforward path from discovery to production [].
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